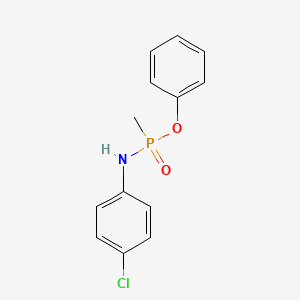
phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMPO has been widely studied for its potential applications in various fields, including nuclear waste treatment, separation of rare earth elements, and medical research.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has been widely studied for its potential applications in various fields, including nuclear waste treatment, separation of rare earth elements, and medical research. In nuclear waste treatment, this compound is used as a complexing agent to extract actinides and lanthanides from radioactive waste. In rare earth element separation, this compound is used to selectively extract rare earth elements from ores and waste materials. In medical research, this compound has been studied for its potential use in cancer therapy and imaging.
Wirkmechanismus
Phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate acts as a chelating agent, forming stable complexes with metal ions. The phosphorus and nitrogen atoms in this compound form coordination bonds with metal ions, leading to the formation of stable complexes. The stability of the complexes formed by this compound is due to the presence of the phenyl group, which provides additional stabilization through pi-electron delocalization.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is relatively stable in biological systems. Studies have shown that this compound does not significantly affect cell viability or morphology at low concentrations. However, at higher concentrations, this compound can induce oxidative stress and cause DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in lab experiments include its high selectivity and stability. This compound can selectively extract metal ions from complex mixtures, making it a useful tool for metal ion analysis. Additionally, this compound is relatively stable and can be used in a variety of experimental conditions. However, the limitations of using this compound in lab experiments include its toxicity and reactivity. Careful handling and disposal of this compound are required to ensure safety.
Zukünftige Richtungen
There are several future directions for the use of phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to selectively accumulate in cancer cells, making it a potential tool for targeted drug delivery. Additionally, this compound could be used in the development of new imaging agents for cancer diagnosis. Another potential application is in the development of new materials for rare earth element separation. This compound-based materials could be used to selectively extract rare earth elements from ores and waste materials, reducing the environmental impact of rare earth element mining.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely studied for its potential applications in various fields, including nuclear waste treatment, separation of rare earth elements, and medical research. The synthesis of this compound requires high purity and careful handling due to its toxic and reactive nature. This compound acts as a chelating agent, forming stable complexes with metal ions. The advantages of using this compound in lab experiments include its high selectivity and stability, but careful handling and disposal are required due to its toxicity and reactivity. There are several future directions for the use of this compound in scientific research, including the development of new cancer therapies and materials for rare earth element separation.
Synthesemethoden
Phenyl N-(4-chlorophenyl)-P-methylphosphonamidoate can be synthesized through several methods, including the reaction of phenylphosphonic dichloride with 4-chloroaniline followed by methylation with dimethyl sulfate. Another method involves the reaction of phenylphosphonic acid with 4-chloroaniline and thionyl chloride, followed by methylation with methyl iodide. The synthesis of this compound requires high purity and careful handling due to its toxic and reactive nature.
Eigenschaften
IUPAC Name |
4-chloro-N-[methyl(phenoxy)phosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClNO2P/c1-18(16,17-13-5-3-2-4-6-13)15-12-9-7-11(14)8-10-12/h2-10H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRAEWGJEHHAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
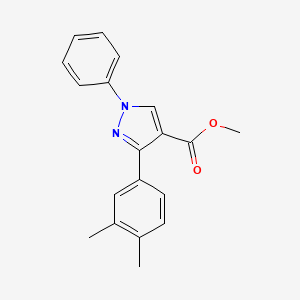
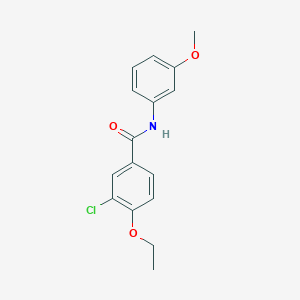
![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)



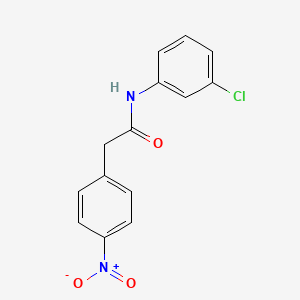
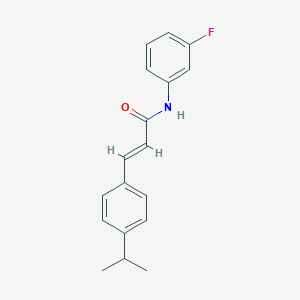
![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)